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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)benzoic acid

Cat. No.: B095835

A Technical Guide to 2-(4-nitrophenyl)benzoic
Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)benzoic acid, a
biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and
materials science. The document details its chemical identifiers, physicochemical properties,
and key synthetic and derivatization methodologies. Particular focus is given to established
synthetic routes such as the Ullmann condensation and Suzuki-Miyaura coupling, as well as
the synthetically crucial reduction of its nitro group. This guide is intended to be a valuable
resource for professionals engaged in chemical research and drug development.

Chemical Identifiers and Properties

2-(4-nitrophenyl)benzoic acid is a bifunctional molecule featuring a biphenyl scaffold, which is
recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with
multiple biological targets.[1] The presence of both a carboxylic acid and a nitro group allows
for a wide array of chemical modifications.

Table 1: Identifiers for 2-(4-nitrophenyl)benzoic acid
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Identifier Value

CAS Number 18211-41-1[1]

Molecular Formula C13HoNO4[1]

Molecular Weight 243.21 g/mol [1]

IUPAC Name 2-(4-nitrophenyl)benzoic acid

Synonyms 4'—Nitro[1,l'—Piphe.nyl]—2—carboxylic acid, 2-
carboxy-4'-nitro biphenyl

InChl Key IVKKQTQLZURECG-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of 2-(4-nitrophenyl)benzoic acid and Related

Compounds

Value for 2-(4- Value for 2- Value for 4-

Property nitrophenyl)benzoi Nitrobenzoic acid Nitrobenzoic acid
c acid (CAS 552-16-9) (CAS 62-23-7)

Melting Point Data not available 146-148 °C 237-240 °C

Boiling Point Data not available Data not available Sublimes

o Predicted data not ) ]

Acidity (pKa) ] Data not available 3.41 (in water)

available
- _ _ <0.1 g/100 mL in
Solubility Data not available Data not available

water at 26 °C

Note: Experimental physicochemical data for 2-(4-nitrophenyl)benzoic acid is not readily
available in the public domain. Data for isomeric nitrobenzoic acids are provided for reference.

Experimental Protocols

The synthesis of 2-(4-nitrophenyl)benzoic acid can be approached through several
established cross-coupling methodologies. Below are generalized protocols for the Ullmann
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condensation and Suzuki-Miyaura coupling, which are common methods for forming the biaryl
C-C bond central to this molecule's structure.

Synthesis via Ullmann Condensation

The Ullmann reaction is a classical method for creating biaryl compounds through the copper-
catalyzed coupling of aryl halides.[1]

o Reaction Principle: A 2-halobenzoic acid derivative is coupled with a nitro-substituted aryl
halide in the presence of a copper catalyst at elevated temperatures.

o Starting Materials:

2-Bromobenzoic acid or 2-lodobenzoic acid

[e]

1-Bromo-4-nitrobenzene or 1-lodo-4-nitrobenzene

o

[¢]

Copper powder or a copper(l) salt (e.g., Cul)

o

A high-boiling polar solvent (e.g., DMF, NMP, or nitrobenzene)

[e]

A base (e.g., K2COs or KOH)
e Generalized Procedure:

o To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add the 2-
halobenzoic acid, the nitro-substituted aryl halide, and the base.

o Add the copper catalyst to the mixture.

o Add the solvent and heat the mixture to a high temperature (typically >180 °C) with
vigorous stirring for several hours.

o Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, cool the reaction mixture and pour it into acidified water to precipitate
the crude product.
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o Filter the precipitate, wash with water, and purify by recrystallization from a suitable
solvent system (e.g., ethanol/water).

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction
between an organoboron compound and an organohalide.

o Reaction Principle: This method would involve the coupling of a boronic acid derivative of
either the benzoic acid or the nitrobenzene moiety with a halide of the other.

o Starting Materials:

[e]

(2-Carboxyphenyl)boronic acid and 1-bromo-4-nitrobenzene OR 2-Bromobenzoic acid and
(4-nitrophenyl)boronic acid

[e]

A palladium catalyst (e.g., Pd(PPhs)s or Pd(OAc)2 with a phosphine ligand)

o

A base (e.g., K2COs, Na2COs, or Cs2C03)

[¢]

A solvent system (e.g., toluene/water, dioxane/water, or DMF)

e Generalized Procedure:

o In areaction flask, dissolve the boronic acid derivative and the aryl halide in the chosen
solvent system.

o Add the base to the mixture.

o Purge the mixture with an inert gas (e.g., argon or nitrogen).

o Add the palladium catalyst and ligand (if separate).

o Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere for several
hours, monitoring by TLC.

o After completion, cool the mixture and perform an aqueous workup. Extract the agueous
phase with an organic solvent (e.g., ethyl acetate).
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o Combine the organic layers, dry over anhydrous sulfate (e.g., Na2S0Oa4), and concentrate
under reduced pressure.

o Purify the crude product by column chromatography or recrystallization.

Reduction of the Nitro Group

A common and synthetically useful transformation of 2-(4-nitrophenyl)benzoic acid is the
reduction of the nitro group to an amino group, yielding 2-(4-aminophenyl)benzoic acid.[1]

» Reaction Principle: The nitro group is reduced to a primary amine using a suitable reducing
agent.

e Reagents:
o 2-(4-nitrophenyl)benzoic acid
o Reducing agent:
» Catalytic hydrogenation: Hz2 gas with Pd/C catalyst[1]

» Chemical reduction: SnClz in the presence of a strong acid (e.g., HCI), or Fe powder in
an acidic medium (e.g., acetic acid).[1]

o Solvent (e.g., ethanol, methanol, or ethyl acetate for catalytic hydrogenation; acidic
agueous solution for chemical reduction)

e Generalized Procedure (Catalytic Hydrogenation):

o

Dissolve 2-(4-nitrophenyl)benzoic acid in a suitable solvent in a hydrogenation vessel.

[¢]

Add a catalytic amount of palladium on carbon (Pd/C).

o

Pressurize the vessel with hydrogen gas.

[e]

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or
hydrogen uptake).

[e]

Filter the mixture through celite to remove the catalyst.
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o Evaporate the solvent to obtain the crude 2-(4-aminophenyl)benzoic acid.

o Purify by recrystallization if necessary.

Spectroscopic Data (Reference)

While specific spectroscopic data for 2-(4-nitrophenyl)benzoic acid is not readily available,
data for related compounds can provide an indication of expected spectral features.

e 1H NMR: In the *H NMR spectrum of a related compound, 4-phenyl-2-nitrobenzoic acid,
distinct signals for the aromatic protons are observed in DMSO-ds. For 2-(4-
nitrophenyl)benzoic acid, one would expect a complex multiplet pattern in the aromatic
region (typically 6 7.0-8.5 ppm).

e 13C NMR: The 13C NMR spectrum would show signals for the carboxyl carbon (around & 165-
175 ppm) and multiple signals in the aromatic region (6 120-150 ppm).

» IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands
for the carboxylic acid and nitro functional groups. A broad O-H stretching band would be
expected around 2500-3300 cm~1, a C=0 stretching band around 1700 cm~1, and
asymmetric and symmetric N-O stretching bands for the nitro group around 1520 cm~* and
1340 cm™1, respectively.

Mandatory Visualizations

// Nodes for Reactants rl [label="2-Bromobenzoic Acid", fillcolor="#F1F3F4",
fontcolor="#202124"]; r2 [label="(4-nitrophenyl)boronic acid", fillcolor="#F1F3F4",
fontcolor="#202124"];

// Node for the central process process [label="Suzuki-Miyaura\nCoupling", shape=ellipse,
style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Node for the Product p1 [label="2-(4-nitrophenyl)benzoic acid", fillcolor="#F1F3F4",
fontcolor="#202124"];

// Nodes for Catalysts and Reagents cat [label="Pd Catalyst\n(e.g., Pd(PPhs)4)", shape=ellipse,
style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base\n(e.g., K2CO3)",
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shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent
[label="Solvent\n(e.g., Toluene/H20)", shape=ellipse, style=filled, fillcolor="#4285F4",
fontcolor="#FFFFFF"];

// Edges rl -> process; r2 -> process; cat -> process; base -> process; solvent -> process;
process -> pl; } .dot Caption: Proposed Suzuki-Miyaura synthesis of 2-(4-nitrophenyl)benzoic
acid.

// Nodes start [label="2-(4-nitrophenyl)benzoic acid", fillcolor="#F1F3F4",
fontcolor="#202124"]; process [label="Reduction", shape=ellipse, style=filled,
fillcolor="#FBBCO05", fontcolor="#202124"]; product [label="2-(4-aminophenyl)benzoic acid",
fillcolor="#F1F3F4", fontcolor="#202124"]; reagentl [label="H2 / Pd/C", shape=ellipse,
style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent2 [label="SnClz / HCI",
shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent3 [label="Fe /
Acetic Acid", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagent_label [label="Reducing Agent", shape=plaintext, fontcolor="#5F6368"];

// Edges start -> process; process -> product; reagentl -> process; reagent2 -> process;
reagent3 -> process;

/I Invisible edges for alignment {rank=same; reagentl; reagent2; reagent3; reagent_label}
reagent_label -> reagentl [style=invis]; reagent_label -> reagent2 [style=invis]; reagent_label -
> reagent3 [style=invis]; } .dot Caption: Workflow for the reduction of 2-(4-nitrophenyl)benzoic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b095835#2-4-nitrophenyl-benzoic-acid-cas-number-
and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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